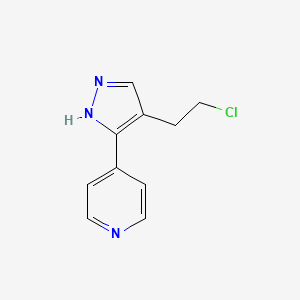4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
CAS No.: 2090255-78-8
Cat. No.: VC3152744
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2090255-78-8 |
|---|---|
| Molecular Formula | C10H10ClN3 |
| Molecular Weight | 207.66 g/mol |
| IUPAC Name | 4-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine |
| Standard InChI | InChI=1S/C10H10ClN3/c11-4-1-9-7-13-14-10(9)8-2-5-12-6-3-8/h2-3,5-7H,1,4H2,(H,13,14) |
| Standard InChI Key | WJJXVHJCTGJYQT-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1C2=C(C=NN2)CCCl |
| Canonical SMILES | C1=CN=CC=C1C2=C(C=NN2)CCCl |
Introduction
Chemical Structure and Properties
4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound characterized by a pyridine ring connected to a pyrazole ring at the 3-position, with a chloroethyl group at the 4-position of the pyrazole ring. This structural arrangement contributes to its unique chemical behaviors and potential biological activities.
Structural Characteristics
The compound features three nitrogen atoms: one in the pyridine ring and two in the pyrazole moiety, creating a nitrogen-rich heterocyclic system. The presence of the chloroethyl group introduces a reactive alkyl halide functionality that can participate in various chemical transformations. While the exact physical data for this specific compound is limited in the search results, we can infer certain properties based on structurally similar compounds.
Physical and Chemical Properties
Based on the data available for related compounds such as 4-(4-Methyl-1H-pyrazol-3-yl)pyridine, we can estimate some properties of the target compound:
The chloroethyl group significantly influences the compound's reactivity, particularly through potential alkylation reactions via the chlorine's leaving group capacity. This reactivity pattern may be exploited in both synthetic applications and in its biological mechanisms of action.
Synthetic Methodologies
The synthesis of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine likely builds upon established methods for creating similar pyrazolylpyridine structures, with specific modifications to incorporate the chloroethyl substituent.
Condensation Reactions
Similar to the synthesis of pyrazolo[3,4-b]pyridines described in the literature, condensation reactions may be employed involving appropriate aldehydes, amines, and cyanoacetyl derivatives . This approach provides a versatile platform for constructing the heterocyclic core structure.
Metal-Catalyzed Coupling
Advanced metal-catalyzed processes may facilitate the connection between preformed pyrazole and pyridine units. The use of catalysts such as nano-magnetic metal–organic frameworks (Fe3O4@MIL-101(Cr)-N(CH2PO3)2) has been reported for related compounds .
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity provides valuable insights for potential modifications and optimizations of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine.
Key Structural Elements
Several structural features likely contribute to this compound's properties and activities:
| Structural Element | Potential Contribution to Activity |
|---|---|
| Pyrazole-Pyridine Core | Provides rigid scaffold for target binding; contributes to π-stacking interactions |
| N-H of Pyrazole | Potential hydrogen bond donor site |
| Chloroethyl Group | Reactive alkylating functionality; potential covalent binding to nucleophilic sites in biological targets |
| Pyridine Nitrogen | Hydrogen bond acceptor; potential metal coordination site |
Comparison with Analogous Compounds
Studies on related pyrazol-4-yl-pyridine compounds have demonstrated that subtle modifications can significantly impact biological activity profiles. For example, in M4 receptor modulators, minor structural changes preserved binding affinity (pKB values of 6.3-6.5) while altering cooperative effects with acetylcholine (approximately 25-50 fold increase in affinity) .
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure and purity of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine for research and development purposes.
Spectroscopic Analysis
Based on characterization methods used for similar compounds, the following techniques would be valuable for analyzing this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both 1H and 13C NMR spectroscopy would provide detailed structural information. Expected key signals might include:
-
Proton signals from the chloroethyl group (likely appearing as triplets)
-
Characteristic signals from pyridine and pyrazole ring protons
-
Carbon signals corresponding to the heterocyclic rings and chloroethyl group
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight and potentially reveal fragmentation patterns characteristic of the chloroethyl-pyrazolylpyridine structure.
Crystallographic Analysis
X-ray crystallography would provide definitive structural confirmation, including bond angles, bond lengths, and three-dimensional arrangement. Similar compounds have been characterized using this technique, revealing important structural details about the heterocyclic system .
Chemical Reactivity
The reactivity of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is largely determined by its functional groups and heterocyclic nature.
Nucleophilic Substitution
The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles (thiols, amines, alcohols), potentially leading to functionalized derivatives.
Coordination Chemistry
The nitrogen atoms in both the pyrazole and pyridine rings can coordinate with metal ions, potentially forming complexes similar to those reported for related pyrazolylpyridine ligands .
Hydrogen-Deuterium Exchange
The pyrazole N-H proton may be susceptible to hydrogen-deuterium exchange in appropriate conditions, which could be useful for mechanistic studies or isotopic labeling.
Stability Considerations
Understanding the stability profile of this compound is crucial for handling, storage, and application development:
| Condition | Expected Stability | Potential Degradation Products |
|---|---|---|
| Ambient Conditions | Likely stable | - |
| Acidic Media | Potential protonation at nitrogen sites | Protonated species |
| Basic Media | Possibly stable, may undergo deprotonation at pyrazole N-H | Deprotonated species |
| Oxidative Conditions | May be susceptible to oxidation | Oxidized derivatives |
| Light Exposure | Unknown, potential photoreactivity | Photodegradation products |
Future Research Directions
The unique structure of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine opens several promising avenues for future research and development.
Medicinal Chemistry Optimization
Structure-activity relationship studies could focus on modifying the chloroethyl group to optimize properties such as:
-
Target selectivity
-
Pharmacokinetic profile
-
Metabolic stability
-
Reduced off-target effects
Synthetic Methodology Development
New synthetic approaches could be developed to:
-
Improve yield and scalability
-
Reduce environmental impact
-
Enable regioselective modifications
-
Facilitate isotopic labeling for mechanistic studies
Expanded Application Domains
Beyond pharmaceutical applications, potential areas for exploration include:
-
Agrochemical development
-
Materials science applications
-
Photochemical properties investigation
-
Catalytic applications in organic synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume